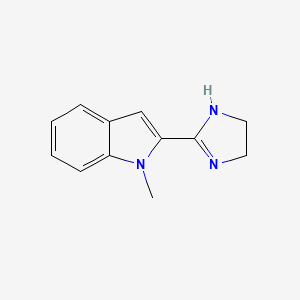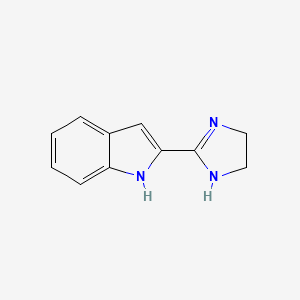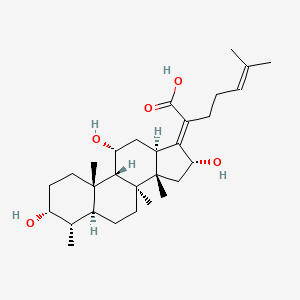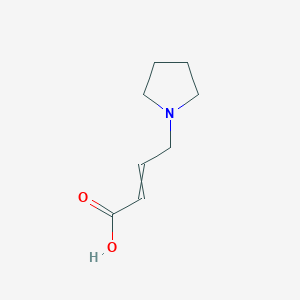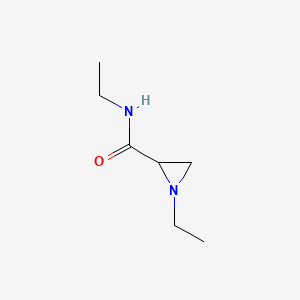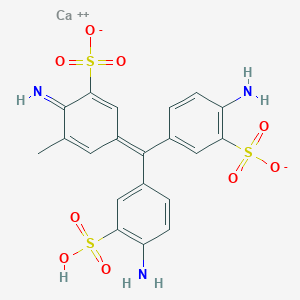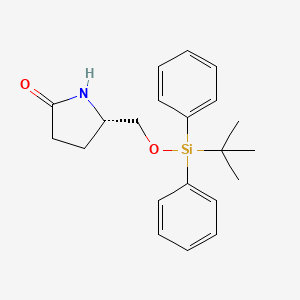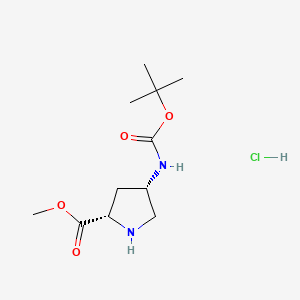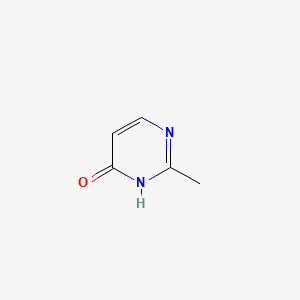
Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . It is found in the seed pods of Vanilla planifola . The molecular formula of this compound is C22H26O12 and it has a molecular weight of 482.43 .
Synthesis Analysis
The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves the use of a protected intermediate in the synthesis of glucosylated precursor of Vanillin . This compound is used as a biochemical for proteomics research .Molecular Structure Analysis
The IUPAC name of this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate . The InChI Key is RCOAJUUVGFLXIR-QMCAAQAGSA-N .Chemical Reactions Analysis
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . The reaction sequence in Method E proved equally efficient both with and without isolation of bromide 20 .Physical And Chemical Properties Analysis
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is an off-white solid . It is soluble in Chloroform and Ethyl Acetate .Wissenschaftliche Forschungsanwendungen
Bio-vanillin Production and Sustainability
Vanillin, a major flavoring agent, is traditionally obtained through chemical synthesis or from natural vanilla pods. However, the sustainability concerns and the demand for natural labeling have led to increased interest in biotechnological production methods. Bio-vanillin production, using biotechnological processes, offers a sustainable alternative, utilizing renewable resources and microbial biodiversity without generating toxic waste. This method also aligns with consumer trends demanding natural products and supports the use of industrial wastes as substrates, promoting environmental sustainability. The review by Martău, Călinoiu, and Vodnar (2021) emphasizes the advantages of bio-vanillin, including its natural label acceptance by food safety authorities, and the potential for industrial applications through integrated technologies.
Role in Cancer Research
Vanillin derivatives have been explored for their anticancer potential, with studies highlighting the interaction between vanillin compounds and vanilloid receptors on cancer cells. The therapeutic role of vanillin in inhibiting tumor growth is underlined by the modulation of vanilloid receptors, which can lead to either inhibition of cell proliferation or alteration in cellular calcium levels. Rakoczy, Szlasa, Saczko, and Kulbacka (2021) detail the significance of these receptors in the response of cancer cells to vanillin, suggesting its utility in drug design and cancer therapy.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of vanillin and its derivatives are well-documented, offering potential applications in food preservation and as therapeutic agents against pathogenic microorganisms. For instance, Melrose (2019) reviewed the bioactive forms of glucosinolates, including those derived from vanillin, for their anti-tumour and antimicrobial properties. These compounds, through their conversion to bioactive forms like allyl isothiocyanate, exhibit potent antimicrobial activity against a range of pathogens, demonstrating their potential for therapeutic application and food spoilage prevention.
Eigenschaften
CAS-Nummer |
23598-07-4 |
|---|---|
Produktname |
Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside |
Molekularformel |
C₂₂H₂₆O₁₂ |
Molekulargewicht |
482.43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



